N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide
Description
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrrole core substituted with benzyl, methyl, and tosyl (4-methylbenzenesulfonamide) groups. Its structure combines aromatic and heterocyclic moieties, making it a candidate for studies in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation. The compound’s synthesis likely involves multi-step functionalization of the pyrrole ring, followed by sulfonamide coupling.
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-19-11-13-23(14-12-19)31(29,30)26-17-24-20(2)21(3)28(18-22-9-5-4-6-10-22)25(24)27-15-7-8-16-27/h4-16,26H,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTXZUYQFTVQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, acting as a sensor for genotoxic stresses such as ionizing radiation, ultraviolet light, or DNA replication stalling.
Mode of Action
The compound acts as an inhibitor of the Serine/threonine-protein kinase ATR. By binding to this protein, it prevents the activation of the ATR-dependent checkpoint signaling pathway, thereby inhibiting the response to DNA damage.
Biochemical Pathways
The inhibition of the ATR protein affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, maintaining genomic stability, and preventing the propagation of damaged cells. By inhibiting ATR, the compound disrupts these processes, potentially leading to cell death.
Biological Activity
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on existing research.
Structural Characteristics
The compound features multiple functional groups, including a pyrrole ring and a sulfonamide moiety, which contribute to its biological activity. The presence of the benzyl and dimethyl groups enhances its interaction with biological targets, making it a candidate for drug development.
| Component | Structure |
|---|---|
| Pyrrole Ring | Essential for biological interactions |
| Benzyl Group | Enhances binding affinity |
| Sulfonamide Moiety | Imparts pharmacological properties |
The mechanism by which this compound exerts its effects involves several key interactions:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and engaging in π-π interactions with aromatic amino acids in proteins. This modulation can lead to altered enzyme activity and cellular signaling pathways .
- Receptor Binding : The structural features allow for potential binding to various receptors, influencing physiological responses such as autophagy and cancer cell proliferation .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can reduce mTORC1 activity and enhance autophagy in pancreatic cancer cells (MIA PaCa-2), indicating a potential mechanism for anticancer activity .
Antimicrobial Effects
Sulfonamides are known for their antimicrobial properties. The sulfonamide moiety in this compound may contribute to its ability to target bacterial infections by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Autophagy Modulation : A study highlighted the ability of similar benzamide derivatives to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to increased accumulation of LC3-II under starvation conditions .
- Synthesis and Characterization : Research has focused on synthesizing derivatives of this compound, exploring their spectral properties and biological activities. The findings suggest that modifications to the structure can enhance efficacy against specific targets .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide exhibit significant anticancer properties. The presence of the pyrrole and benzyl groups suggests potential interactions with cancer cell pathways, making it a candidate for further investigation in oncology.
Case Study :
A study on related compounds demonstrated that modifications in the pyrrole structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation through apoptosis induction.
Antimicrobial Properties
The sulfonamide functional group is known for its antimicrobial effects. Compounds with similar structures have shown efficacy against bacterial infections by inhibiting folic acid synthesis in bacteria.
Case Study :
Research on sulfonamide derivatives has revealed their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for developing new antibiotics .
The unique structure of this compound allows it to interact with various biological targets:
| Target | Interaction Type | Potential Outcome |
|---|---|---|
| Enzymes | Inhibition | Reduced metabolic activity in pathogens |
| Receptors | Modulation | Altered signaling pathways in cancer cells |
| DNA | Intercalation | Disruption of replication processes |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The complexity of the synthesis highlights the need for precise methodologies to optimize yield and purity.
Synthesis Pathway Overview
- Formation of Pyrrole Derivatives : Initial synthesis involves creating the pyrrole ring.
- Benzyl Substitution : The introduction of the benzyl group enhances biological activity.
- Sulfonamide Formation : The final step involves attaching the sulfonamide moiety to yield the target compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other sulfonamide derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ). Below is a comparative analysis:
Key Differences and Implications:
Core Heterocycle: The target compound’s pyrrole core may confer distinct electronic properties compared to the pyrazolo-pyrimidine-chromenone system in Example 52.
Substituent Effects: The benzyl group in the target compound could increase lipophilicity, affecting membrane permeability. In contrast, Example 53’s fluorophenyl and chromenone groups may enhance binding to hydrophobic pockets in kinases .
Synthetic Complexity : Example 53 employs a Suzuki coupling (requiring palladium catalysts), whereas the target compound’s synthesis likely relies on simpler alkylation steps. This impacts scalability and cost .
Methodological Considerations for Comparison
The structural analysis of such compounds often relies on crystallographic tools like SHELXL (–2) for refinement and WinGX/ORTEP () for visualization. For instance:
- SHELXL enables precise determination of bond lengths and angles, critical for comparing steric and electronic profiles of analogs.
- WinGX integrates data processing and metric analysis, facilitating comparisons of molecular geometry and packing interactions .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for synthesizing N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide with high purity?
- Methodology : Use stepwise synthesis with intermediates purified via column chromatography (silica gel, gradient elution). Monitor reactions using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Final characterization should include - and -NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For crystalline intermediates, employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement to validate stereochemistry .
Q. How can researchers determine the crystal structure of this compound, and what software is critical for data refinement?
- Methodology : Collect X-ray diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Process data with WinGX for integration and absorption correction . Solve the structure using direct methods (SHELXS) and refine with SHELXL, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Visualize anisotropic displacement ellipsoids using ORTEP for Windows to assess disorder or thermal motion .
Advanced Research Questions
Q. How should researchers resolve discrepancies between spectroscopic data (e.g., NMR) and computational predictions for this compound?
- Methodology : Cross-validate experimental -NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set). Adjust solvent effects in computational models using the conductor-like polarizable continuum model (CPCM). If crystallographic data exists, compare dihedral angles from SC-XRD with DFT-optimized geometries to identify conformational discrepancies .
Q. What strategies optimize X-ray diffraction data quality for this compound’s polymorphic or twinned crystals?
- Methodology : For twinned crystals, use SHELXL’s twin refinement module (BASF command) to model overlapping lattices . For polymorphs, perform differential scanning calorimetry (DSC) to identify stable phases before SC-XRD. Collect high-resolution data (e.g., < 0.8 Å) and refine with SHELXL’s restraints for bond lengths and angles to resolve disorder .
Q. How can researchers analyze the electronic properties of this sulfonamide derivative to predict its reactivity?
- Methodology : Perform UV-Vis spectroscopy to identify - transitions in the pyrrole and benzyl groups. Complement with time-dependent DFT (TD-DFT) to model excited-state behavior. Use natural bond orbital (NBO) analysis to quantify hyperconjugative interactions involving the sulfonamide group, which may influence hydrogen-bonding capacity in crystal packing .
Data Contradiction & Refinement Challenges
Q. How to address conflicting anisotropic displacement parameters during crystallographic refinement?
- Methodology : In SHELXL, apply the RIGU restraint to maintain reasonable thermal motion ratios for adjacent atoms. For severe anisotropy, use the DELU command to constrain displacement parameters along specific axes. Validate refinements with the Hirshfeld surface analysis to ensure chemical plausibility of intermolecular contacts .
Q. What are common pitfalls in interpreting regioselectivity during the synthesis of the pyrrole core?
- Methodology : Use -labeling experiments to track nitrogen atom positions in the pyrrole ring. Compare experimental -NMR coupling constants with DFT-predicted values for alternative regioisomers. If ambiguity persists, solve the crystal structure of key intermediates to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
